molecular formula C15H17N3O3S B3729127 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide

2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide

Cat. No. B3729127
M. Wt: 319.4 g/mol
InChI Key: WPGWWGYOSARNCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as EMA401 and has been found to have several interesting properties that make it a promising candidate for further investigation.

Mechanism of Action

EMA401 works by blocking the function of a protein called the angiotensin II type 2 receptor. This receptor is involved in the regulation of blood pressure and has also been implicated in the development of chronic pain. By blocking this receptor, EMA401 can reduce pain and inflammation in the body.
Biochemical and Physiological Effects:
EMA401 has been found to have several interesting biochemical and physiological effects. Studies have shown that this compound can reduce the release of inflammatory mediators in the body, which can help to reduce pain and inflammation. EMA401 has also been found to reduce the activity of certain types of nerve fibers that are involved in the transmission of pain signals.

Advantages and Limitations for Lab Experiments

EMA401 has several advantages for use in lab experiments. This compound is relatively easy to synthesize and has been extensively studied, which means that there is a lot of data available on its properties and potential applications. However, there are also some limitations to using EMA401 in lab experiments. For example, this compound has a relatively short half-life, which means that it may not be effective for long-term treatments.

Future Directions

There are several potential future directions for research on EMA401. One area of interest is in the development of new pain therapies based on this compound. Researchers are also interested in exploring the potential applications of EMA401 in other areas, such as the treatment of inflammatory disorders and neurological diseases. Additionally, there is interest in developing new analogs of EMA401 that may have improved properties for use in scientific research.

Scientific Research Applications

EMA401 has been extensively studied for its potential applications in scientific research. This compound has been found to have several interesting properties that make it a promising candidate for further investigation. One area of research where EMA401 has shown promise is in the treatment of chronic pain. Studies have shown that EMA401 can effectively reduce pain in models of neuropathic pain.

properties

IUPAC Name

2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-3-10-8-13(19)18-15(17-10)22-9-14(20)16-11-4-6-12(21-2)7-5-11/h4-8H,3,9H2,1-2H3,(H,16,20)(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGWWGYOSARNCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide

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